N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isobutyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl cyanide with ammonia to form formamide, which is then reacted with sodium cyanate under alkaline conditions to produce the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of triazole derivatives with different functional groups .
Scientific Research Applications
N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA synthesis or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-5-amine, 1-ethyl-: This compound has a similar triazole ring structure but with an ethyl group instead of an isobutyl group.
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.
Uniqueness
N-Isobutyl-1-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to other triazole derivatives.
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)4-8-7-9-5-10-11(7)3/h5-6H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
JCPTYTJHEMPTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC=NN1C |
Origin of Product |
United States |
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